(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Catalog No.
S1524426
CAS No.
21461-84-7
M.F
C5H6O4
M. Wt
130.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

CAS Number

21461-84-7

Product Name

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

IUPAC Name

(2S)-5-oxooxolane-2-carboxylic acid

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m0/s1

InChI Key

QVADRSWDTZDDGR-VKHMYHEASA-N

SMILES

C1CC(=O)OC1C(=O)O

Synonyms

(2S)-Tetrahydro-5-oxo-2-furancarboxylic Acid; (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid; (2S)-Tetrahydro-5-oxofuran-2-carboxylic Acid; (S)-Tetrahydro-5-oxo-2-furancarboxylic Acid; 5S-(+)-Butyrolactone Carboxylic Acid

Canonical SMILES

C1CC(=O)OC1C(=O)O

Isomeric SMILES

C1CC(=O)O[C@@H]1C(=O)O

Enzyme Inhibition:

(2S)-5-Oxooxolane-2-carboxylic acid has been studied as a potential inhibitor of malic enzyme, an enzyme involved in the citric acid cycle. [PubChem, Compound Summary for (2S)-5-Oxooxolane-2-carboxylic acid, ] Inhibiting this enzyme could have implications for understanding and potentially treating various metabolic disorders.

Antibacterial Activity:

Studies have investigated the potential antibacterial properties of (2S)-5-oxooxolane-2-carboxylic acid. While the specific mechanisms of action are still being explored, it has shown some activity against certain bacterial strains. [SpiroChem, (2S)-5-oxooxolane-2-carboxylic acid, ] Further research is needed to determine its effectiveness and potential applications as an antibacterial agent.

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, with the chemical formula C5_5H6_6O4_4 and a molecular weight of 130.10 g/mol, is a chiral compound belonging to the class of tetrahydrofuran derivatives. It is characterized by a five-membered lactone ring containing a carboxylic acid functional group. This compound is significant in organic synthesis and serves as a building block in the development of various pharmaceuticals and agrochemicals .

The mechanism of action of (2S)-5-oxooxolane-2-carboxylic acid as a chiral derivatizing agent likely involves the transfer of chirality from the molecule to the attached alcohol. This allows for easier separation or detection of enantiomers (mirror image molecules) of the alcohol []. However, detailed mechanistic information is not available in publicly accessible sources.

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield 5-oxotetrahydrofuran .

These reactions make the compound versatile for synthetic applications in organic chemistry.

Research indicates that (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid exhibits biological activity, particularly as a chiral derivatizing agent for alcohols. Its ability to form stable derivatives enhances the resolution of enantiomers in analytical chemistry . Additionally, its structural properties suggest potential interactions with biological targets, although specific studies on its pharmacological effects remain limited.

Several methods exist for synthesizing (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid:

  • Intramolecular Condensation: This method involves the reaction of hydroxy acids or their derivatives, leading to the formation of the lactone structure.
  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can yield this compound with high enantiomeric purity.
  • Asymmetric Synthesis: Various asymmetric synthesis techniques can be employed to produce this compound selectively, often involving catalysts that promote chirality .

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid has several applications:

  • Chiral Derivatization: It is extensively used in chromatography for the separation of enantiomers.
  • Synthetic Intermediates: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: It is utilized in proteomics and other biochemical research areas due to its ability to form stable complexes with various biomolecules .

Several compounds share structural similarities with (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
(R)-(−)-5-Oxo-2-tetrahydrofurancarboxylic acidEnantiomerOpposite chirality; used in similar applications
5-Oxotetrahydrofuran-2-carboxylic acidStructural IsomerLacks chirality; less effective as a chiral agent
(S)-2-Hydroxyglutaric acidRelated CompoundDifferent functional groups; involved in metabolism
(S)-(+)-γ-Carboxy-γ-butyrolactoneFunctional AnalogSimilar lactone structure but different reactivity

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid stands out due to its specific chiral properties and versatility in various chemical applications, making it invaluable in both synthetic chemistry and analytical methods.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-alpha-hydroxyglutaric acid-gamma-lactone

Dates

Modify: 2023-08-15

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